molecular formula C11H17NS B11958287 3-(Pentylsulfanyl)aniline CAS No. 51043-08-4

3-(Pentylsulfanyl)aniline

Cat. No.: B11958287
CAS No.: 51043-08-4
M. Wt: 195.33 g/mol
InChI Key: DVTPJWDTVVRYSA-UHFFFAOYSA-N
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Description

3-(Pentylsulfanyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a pentylsulfanyl group attached to the third position of the aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a pentylthiol compound. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pentylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-(Pentylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, polymers, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(Pentylsulfanyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pentylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound of 3-(Pentylsulfanyl)aniline, used widely in the chemical industry.

    N-Methyl aniline: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethyl aniline: Similar to N-Methyl aniline but with an ethyl group.

Uniqueness

This compound is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

CAS No.

51043-08-4

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-pentylsulfanylaniline

InChI

InChI=1S/C11H17NS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3

InChI Key

DVTPJWDTVVRYSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC=CC(=C1)N

Origin of Product

United States

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